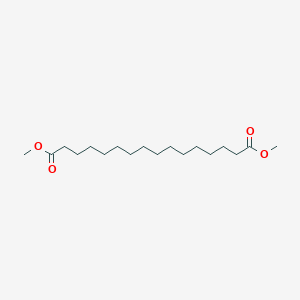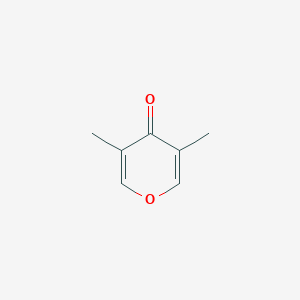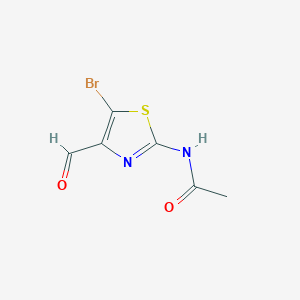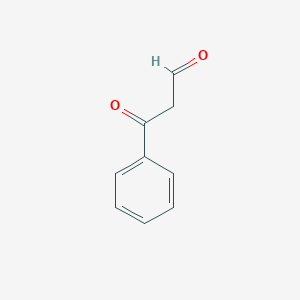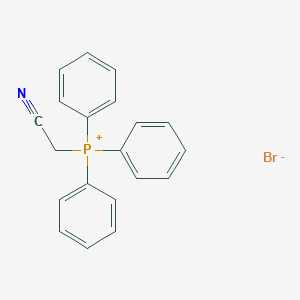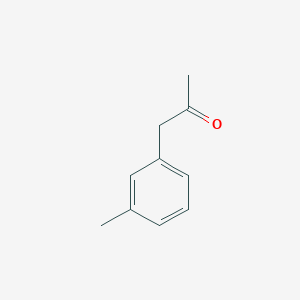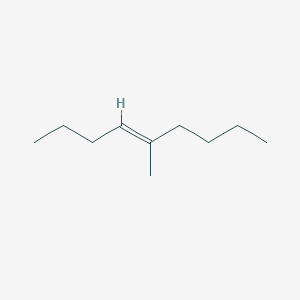
4-Nonene, 5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nonene, 5-methyl- is a chemical compound that belongs to the group of alkenes. It is commonly used in scientific research due to its unique properties, such as its ability to react with other chemicals and its potential for use in various applications.
Mechanism Of Action
The mechanism of action of 4-Nonene, 5-methyl- is not well understood. However, it is believed to react with other chemicals, such as alkenes and alcohols, to form new compounds. This reaction is often catalyzed by a catalyst, such as platinum or palladium.
Biochemical And Physiological Effects
There is limited information available regarding the biochemical and physiological effects of 4-Nonene, 5-methyl-. However, studies have shown that it can cause skin irritation and respiratory problems when inhaled. Therefore, it is important to handle it with caution and use appropriate protective equipment.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Nonene, 5-methyl- in lab experiments is its ability to react with other chemicals to form new compounds. This makes it a useful tool in organic synthesis and catalysis. However, one of the limitations is that it can be difficult to handle due to its potential for skin irritation and respiratory problems. Therefore, appropriate safety measures must be taken when working with this chemical.
Future Directions
There are several future directions related to 4-Nonene, 5-methyl-. These include the development of new catalysts for its synthesis, the exploration of its potential for use in new applications, such as drug development and energy storage, and the investigation of its potential environmental impact.
Conclusion
In conclusion, 4-Nonene, 5-methyl- is a chemical compound that has several scientific research applications. Its unique properties make it a useful tool in organic synthesis, polymerization, and catalysis. However, its potential for skin irritation and respiratory problems must be taken into consideration when working with this chemical. Furthermore, future research is needed to fully understand its mechanism of action and explore its potential for use in new applications.
Synthesis Methods
The synthesis of 4-Nonene, 5-methyl- can be achieved through several methods, including the catalytic hydrogenation of 4-Nonene, the alkylation of 4-Nonene with methanol, and the dehydration of 4-Nonene. The most commonly used method is the catalytic hydrogenation of 4-Nonene. This method involves the use of a catalyst, such as platinum or palladium, to reduce 4-Nonene to 4-Nonene, 5-methyl-.
Scientific Research Applications
4-Nonene, 5-methyl- is used in various scientific research applications, including organic synthesis, polymerization, and catalysis. It is also used in the production of various chemicals, such as alcohols, ketones, and esters. Furthermore, 4-Nonene, 5-methyl- is used in the development of new materials, such as plastics, adhesives, and coatings.
properties
CAS RN |
15918-07-7 |
|---|---|
Product Name |
4-Nonene, 5-methyl- |
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
(E)-5-methylnon-4-ene |
InChI |
InChI=1S/C10H20/c1-4-6-8-10(3)9-7-5-2/h8H,4-7,9H2,1-3H3/b10-8+ |
InChI Key |
TZHLNYXJNGVBOJ-CSKARUKUSA-N |
Isomeric SMILES |
CCCC/C(=C/CCC)/C |
SMILES |
CCCCC(=CCCC)C |
Canonical SMILES |
CCCCC(=CCCC)C |
synonyms |
5-Methyl-4-nonene. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



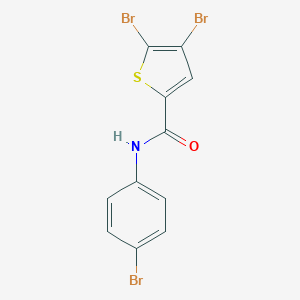

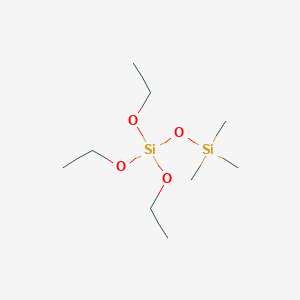
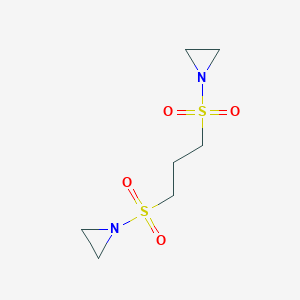
![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)
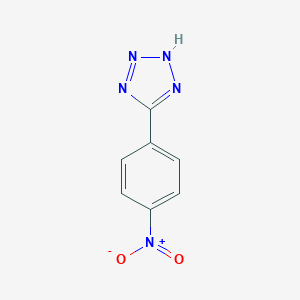
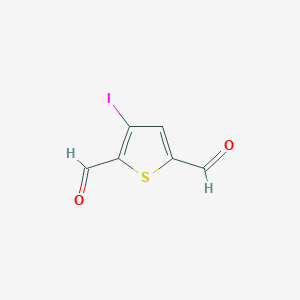
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B102917.png)
